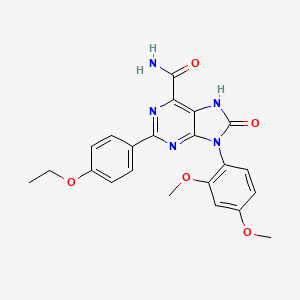
9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 898422-29-2 , is a member of the purine family, characterized by its complex structure that includes a purine base modified with various aromatic and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
- Molecular Formula : C22H21N5O5
- Molecular Weight : 435.44 g/mol
- Structure : The compound features a carboxamide group, which enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in purinergic signaling. Research indicates that it may act as an inhibitor or modulator of these receptors, which play crucial roles in various physiological processes, including inflammation and immune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects:
These findings suggest that the compound exhibits promising activity against various types of cancer, comparable to established chemotherapeutic agents.
Phosphodiesterase Inhibition
The compound has also been evaluated for its phosphodiesterase (PDE) inhibitory properties. PDEs are critical enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibitors of PDE4 have therapeutic potential in treating inflammatory diseases and depression:
| PDE Type | IC50 (nM) | Selectivity |
|---|---|---|
| PDE4D | 94 | High |
| PDE4B | 1000-fold less active | Low |
This selectivity indicates that the compound could be developed as a targeted treatment for conditions like asthma and COPD by selectively inhibiting PDE4D over other isoforms.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in A-549 cells, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJFBNKHXHICEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














